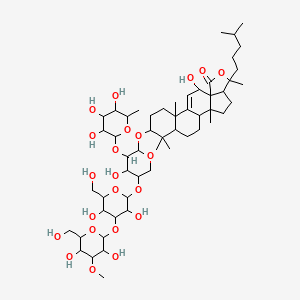
Bivittoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Bivittoside B is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a pentacyclic core structure. It is a member of the furostan steroid class and has significant biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The synthetic route typically starts with the preparation of the core steroid structure, followed by the sequential addition of sugar moieties through glycosylation reactions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific hydroxyl sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and ethers.
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex glycosylation reactions and steroid chemistry.
Biology: Investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and metabolic disorders.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. The pentacyclic core structure provides stability and enhances the compound’s ability to interact with multiple targets simultaneously.
類似化合物との比較
Similar Compounds
- 5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one .
- 16-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one .
Uniqueness
The uniqueness of the compound lies in its highly complex structure, which includes multiple sugar moieties and a pentacyclic core. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
77394-04-8 |
|---|---|
分子式 |
C54H88O22 |
分子量 |
1089.3 g/mol |
IUPAC名 |
16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one |
InChI |
InChI=1S/C54H88O22/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(66)76-53)73-48-44(75-45-39(63)38(62)34(58)24(3)69-45)37(61)29(22-68-48)72-46-41(65)43(36(60)28(21-56)70-46)74-47-40(64)42(67-9)35(59)27(20-55)71-47/h19,23-25,27-48,55-65H,10-18,20-22H2,1-9H3 |
InChIキー |
OWKJBTKHYSAGRF-FORXTHPFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bivittoside B; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















